molecular formula C12H12ClNO2 B8801651 1-Chloro-4-ethoxy-6-methoxyisoquinoline

1-Chloro-4-ethoxy-6-methoxyisoquinoline

Cat. No. B8801651
M. Wt: 237.68 g/mol
InChI Key: XUSFLJOHOUJCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-ethoxy-6-methoxyisoquinoline is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-ethoxy-6-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-ethoxy-6-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloro-4-ethoxy-6-methoxyisoquinoline

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-chloro-4-ethoxy-6-methoxyisoquinoline

InChI

InChI=1S/C12H12ClNO2/c1-3-16-11-7-14-12(13)9-5-4-8(15-2)6-10(9)11/h4-7H,3H2,1-2H3

InChI Key

XUSFLJOHOUJCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C2=C1C=C(C=C2)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-6-methoxyisoquinolin-4-ol (0.05 g, 0.239 mmol) in acetonitrile (5 ml) was added potassium carbonate (0.099 g, 0.716 mmol) followed by iodoethane (0.039 ml, 0.477 mmol) at room temperature. The reaction mass was stirred at the same temperature for 18 h. The solvent was evaporated under reduced pressure and the residue was diluted with water and extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (0.015 g, 25.1%) as solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.14-8.12 (d, J=8 Hz, 1H), 7.90 (s, 1H), 7.46-7.42 (m, 2H), 4.34-4.27 (q, J=8 Hz, 2H), 3.95 (s, 3H), 1.48 (t, J=10 Hz, 3H).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.099 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.039 mL
Type
reactant
Reaction Step Two
Yield
25.1%

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